2,1,3-Benzoselenadiazole-4-carbaldehyde
Description
Properties
CAS No. |
109123-57-1 |
|---|---|
Molecular Formula |
C7H4N2OSe |
Molecular Weight |
211.09 g/mol |
IUPAC Name |
2,1,3-benzoselenadiazole-4-carbaldehyde |
InChI |
InChI=1S/C7H4N2OSe/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-4H |
InChI Key |
AYMCFIFOYXLNJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=N[Se]N=C2C(=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Features
Analysis :
- Selenium vs. Nitrogen: The selenadiazole core in this compound exhibits greater electron-withdrawing effects and redox activity compared to pyrazole or triazole analogs.
- Substituent Effects : The formyl group at C4 facilitates nucleophilic reactions (e.g., Schiff base formation), similar to pyrazole-4-carbaldehydes . However, selenium’s larger atomic size may sterically hinder certain interactions compared to nitrogen-based systems.
Analysis :
- The Vilsmeier-Haack reaction (used for pyrazole-4-carbaldehydes) is efficient for introducing formyl groups but requires stringent conditions. Selenadiazole derivatives may need specialized selenium precursors (e.g., selenoureas) for cyclization, which can lower yields due to selenium’s reactivity .
Table 3: Reported Bioactivities
Analysis :
- Pyrazole-4-carbaldehydes (e.g., compounds 4c and 4e) demonstrate potent antioxidant and anti-inflammatory effects, likely due to the electron-deficient pyrazole core stabilizing free radical intermediates . Selenium analogs could theoretically enhance these activities via Se’s superior radical-trapping capacity.
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